1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone: Exact Mass, Molecular Weight, and Synthetic Workflows
1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone: Exact Mass, Molecular Weight, and Synthetic Workflows
Executive Summary & Chemical Identity
In the development of complex polyphenols, flavonoids, and biomimetic Diels-Alder adducts, the strategic protection of reactive functional groups is paramount. 1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone is a critical synthetic intermediate derived from paeonol (2-hydroxy-4-methoxyacetophenone). By masking the reactive ortho-phenolic hydroxyl group with a methoxymethyl (MOM) ether, chemists can subject the acetophenone core to harsh basic conditions—such as Claisen-Schmidt condensations to form chalcones—without unwanted side reactions[1].
Understanding the exact mass and molecular weight of this intermediate is the first step in establishing a robust analytical pipeline for High-Resolution Mass Spectrometry (HRMS) validation.
Physicochemical Profiling & Mass Spectrometry
In drug development and synthetic validation, distinguishing between molecular weight (average mass) and exact mass (monoisotopic mass) is critical. The exact mass is calculated using the most abundant isotopes of each element (e.g., 12C , 1H , 16O ) and is the primary value used in HRMS to determine elemental composition with sub-5 ppm mass accuracy[2].
Quantitative Data Summary
| Property | Value | Analytical Significance |
| Chemical Name | 1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone | IUPAC nomenclature for the MOM-protected paeonol. |
| Molecular Formula | C11H14O4 | Defines the elemental composition[3]. |
| Molecular Weight | 210.23 g/mol | Used for stoichiometric calculations and bulk reagent weighing. |
| Exact Mass (Monoisotopic) | 210.0892 Da | The theoretical target for HRMS validation[4]. |
| Expected [M+H]+ | m/z 211.0970 | Primary target in ESI+ mass spectrometry. |
| Expected [M+Na]+ | m/z 233.0789 | Common sodium adduct observed in LC-MS workflows. |
Mechanistic Rationale: The Role of the MOM Ether
The parent compound, paeonol, features a highly reactive phenolic hydroxyl group. If left unprotected during downstream base-catalyzed reactions, the phenolate anion can act as a competing nucleophile, leading to polymerization or degradation.
The methoxymethyl (MOM) ether is selected as the protecting group due to its specific chemical orthogonality:
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Base Stability: The MOM acetal linkage is entirely inert to strong bases (e.g., KOH , NaH , LDA ), allowing for subsequent aldol condensations or alkylations[5].
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Mild Cleavage: Once the desired downstream architecture is built, the MOM group can be cleanly removed under mild acidic conditions (e.g., dilute HCl in methanol or trifluoroacetic acid), preserving other sensitive functional groups.
Experimental Workflow: Synthesis and Self-Validating Protocol
As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodology for synthesizing 1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone from paeonol incorporates visual and analytical checkpoints to ensure causality and reaction integrity[6].
Reagents Required
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Substrate: Paeonol (2-hydroxy-4-methoxyacetophenone)
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Base: Sodium Hydride ( NaH , 60% dispersion in mineral oil)
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Electrophile: Chloromethyl methyl ether ( MOMCl )
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Solvent: Anhydrous Tetrahydrofuran ( THF )
Step-by-Step Methodology
Step 1: Preparation and Deprotonation
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Weigh NaH (1.5 equivalents) into an oven-dried, argon-purged flask.
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Causality Check: Wash the NaH with anhydrous hexanes ( 3×5 mL ) and decant. Removing the mineral oil increases the reactive surface area of the base, ensuring consistent reaction kinetics.
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Suspend the washed NaH in anhydrous THF and cool the flask to 0∘C using an ice bath.
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Dissolve paeonol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.
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Self-Validation: Observe the evolution of hydrogen gas ( H2 ). The bubbling serves as a visual confirmation that the irreversible deprotonation of the phenol is occurring, forming the highly nucleophilic phenolate anion.
Step 2: Alkylation via SN2 Mechanism
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Once gas evolution ceases (approx. 30 minutes), add MOMCl (1.5 equivalents) dropwise at 0∘C .
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Causality Check: MOMCl is highly reactive and volatile. Maintaining 0∘C controls the exothermic SN2 attack of the phenolate onto the electrophilic carbon of MOMCl , preventing solvent degradation and minimizing the formation of bis-alkylated side products.
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Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes:EtOAc, 3:1). The disappearance of the fluorescent paeonol spot validates reaction completion.
Step 3: Quenching and Workup
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Cool the reaction back to 0∘C and slowly add saturated aqueous ammonium chloride ( NH4Cl ).
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Causality Check: NH4Cl is a mild acid. It safely neutralizes unreacted NaH without lowering the pH enough to cleave the newly formed, acid-sensitive MOM ether. (Using a strong acid like HCl here would immediately deprotect the product).
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Extract the aqueous layer with Ethyl Acetate ( 3×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Purify via silica gel flash chromatography to yield the pure MOM ether.
Analytical Validation (LC-HRMS & NMR)
To confirm the successful synthesis of 1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone, the following analytical validations must be met:
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High-Resolution Mass Spectrometry (LC-ESI-TOF): Inject the purified sample into an LC-HRMS system operating in positive electrospray ionization (ESI+) mode. The software must extract an ion chromatogram for m/z 211.0970 ( [M+H]+ ). A mass error of <5 ppm confirms the exact mass of 210.0892 Da[4].
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Proton NMR ( 1H NMR, 400 MHz, CDCl3 ): The definitive proof of MOM protection is the appearance of a sharp, two-proton singlet at approximately δ 5.25 ppm , corresponding to the acetal methylene protons ( −O−CH2−O− ), and a three-proton singlet at δ 3.50 ppm for the MOM methoxy group. The acetyl methyl group will appear as a singlet near δ 2.55 ppm .
Synthetic and Analytical Workflow Visualization
Synthetic and analytical workflow for 1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone.
References
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PubChem (NIH) . "Benzoic acid;butanoic acid | C11H14O4 | CID 66748896" (Contains exact mass and molecular weight data for the C11H14O4 formula). Available at:[Link]
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PubChem (NIH) . "Terrestric acid | C11H14O4 | CID 3035039" (Contains exact mass and molecular weight data for the C11H14O4 formula). Available at:[Link]
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PubChemLite . "C11H14O4 - Explore" (Monoisotopic mass reference). Available at:[Link]
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National Institutes of Health (PMC) . "Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update" (Contextual reference for the protection of 2-hydroxy-4-methoxyacetophenone derivatives using MOMCl and NaH). Available at:[Link]
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ACS Applied Materials & Interfaces . "Design and Synthesis of Trithiophene-Bound Excited-State Intramolecular Proton Transfer Dye" (Experimental procedure reference for MOMCl protection of acetophenones). Available at:[Link]
Sources
- 1. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoic acid;butanoic acid | C11H14O4 | CID 66748896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Terrestric acid | C11H14O4 | CID 3035039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - C11H14O4 - Explore [pubchemlite.lcsb.uni.lu]
- 5. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
